molecular formula C26H22FN3O B2362447 3-benzyl-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1184989-17-0

3-benzyl-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2362447
CAS RN: 1184989-17-0
M. Wt: 411.48
InChI Key: WYHDYZXROUULQJ-UHFFFAOYSA-N
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Description

3-benzyl-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of pyrimidoindole derivatives, which have been reported to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include the core structure of our compound, have been reported to exhibit antiviral properties . The fluoro and benzyl groups present in this compound could potentially interact with viral proteins, disrupting their function or replication processes. This makes it a candidate for further exploration as an antiviral agent, particularly against RNA viruses.

Anticancer Research

The indole core is also associated with anticancer activity . The specific substitutions on our compound, such as the benzyl and fluoro groups, may enhance its ability to bind to cancer cell receptors or enzymes, inhibiting their proliferation. It could serve as a lead compound for the development of new cancer therapies.

Antimicrobial Properties

Compounds with a pyrimido[5,4-b]indol-4-one structure have shown promise as antimicrobial agents . The additional substituents in our compound could be investigated for their efficacy against a range of bacterial and fungal pathogens, contributing to the field of new antibiotic development.

Neuroprotective Effects

Indole derivatives are known to have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . The compound’s ability to cross the blood-brain barrier and its potential interaction with neural receptors or enzymes could be pivotal in developing treatments for conditions like Alzheimer’s or Parkinson’s disease.

Agricultural Applications

Indole-based compounds are structurally similar to plant hormones such as auxins . This compound could be explored for its potential to regulate plant growth and development, possibly leading to applications in agriculture to enhance crop yields or stress resistance.

properties

IUPAC Name

3-benzyl-5-[(2,5-dimethylphenyl)methyl]-8-fluoropyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O/c1-17-8-9-18(2)20(12-17)15-30-23-11-10-21(27)13-22(23)24-25(30)26(31)29(16-28-24)14-19-6-4-3-5-7-19/h3-13,16H,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHDYZXROUULQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one

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